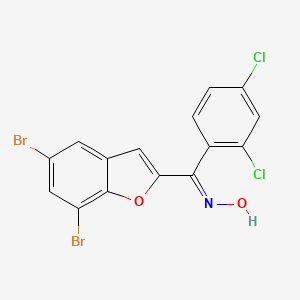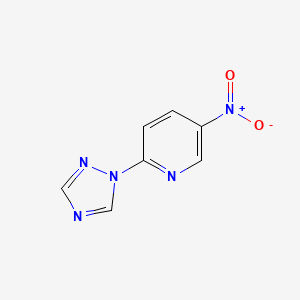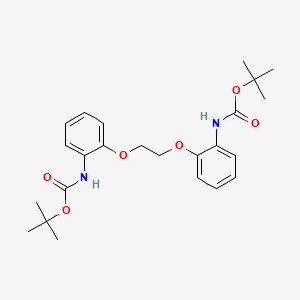![molecular formula C14H12ClN3O2S B2496069 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide CAS No. 866014-34-8](/img/structure/B2496069.png)
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C14H12ClN3O2S . It is a derivative of thiourea . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of the transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone . The resulting product is then characterized by elemental analysis, FTIR and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of “N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The compound forms transition metal complexes (ML 2; M: Co 2+, Ni 2+ and Cu 2+) which have been studied for their thermal decomposition, electrochemical behavior and antioxidant activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide” and its metal complexes have been studied using various techniques. Thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The synthesis of complex organic molecules, including benzamides and pyridines, is a significant area of research that offers insights into the potential synthetic routes and chemical behaviors of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide. For instance, studies on the synthesis and pharmacological properties of benzamide derivatives highlight the versatility and potential of benzamides as therapeutic agents, suggesting similar possibilities for the compound (Sonda et al., 2004). Furthermore, research on rhodium-catalyzed C-H activation processes presents advanced methods for modifying benzamide structures, potentially applicable to the modification and application of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide (Rakshit et al., 2011).
Pharmacological Applications
The pharmacological applications of benzamides and related compounds are well-documented, with studies exploring their use as serotonin receptor agonists, suggesting potential therapeutic roles in gastrointestinal motility and other physiological processes. This points to possible pharmacological applications for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide in similar domains (Sonda et al., 2004).
Antimicrobial and Antiproliferative Effects
Research on the synthesis and antimicrobial activity of new pyridine derivatives demonstrates the antimicrobial potential of compounds containing pyridine and benzamide structures, suggesting that N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide could also exhibit similar properties (Patel et al., 2011). Additionally, studies on the antiproliferative activity of related compounds against various cancer cell lines could indicate potential cancer therapeutic applications for the compound of interest (Huang et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-10-6-4-9(5-7-10)13(19)18-14(21)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKYUPQURCMUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)



![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)





![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)